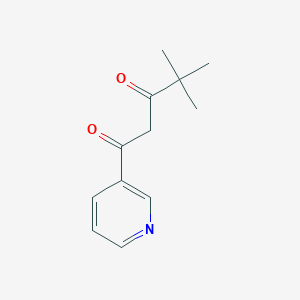
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione is a chemical compound with the molecular formula C12H17NO. It is known for its unique structure, which includes a pyridine ring and a diketone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione typically involves the reaction of 3-methylpyridine with tert-pentanoic acid ethyl ester, followed by oximation and esterification reactions . The reaction conditions are generally mild, and the yields are high. The structure of the compound is confirmed through various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketone oxides, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione involves its ability to coordinate with metal ions through its diketone and pyridine moieties. This coordination can lead to the formation of metallosupramolecular structures, which exhibit unique catalytic and material properties . The molecular targets and pathways involved depend on the specific application and the metal ions used in coordination .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione: Similar structure but with the pyridine ring at a different position.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A related compound with a different carbon chain length.
Uniqueness
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione is unique due to its specific combination of a pyridine ring and a diketone moiety, which allows for versatile coordination chemistry and a wide range of applications in catalysis, material science, and medicinal chemistry .
Propiedades
Número CAS |
41070-36-4 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-pyridin-3-ylpentane-1,3-dione |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)7-10(14)9-5-4-6-13-8-9/h4-6,8H,7H2,1-3H3 |
Clave InChI |
YEIQOAJAQVNEPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


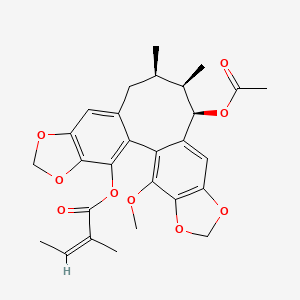
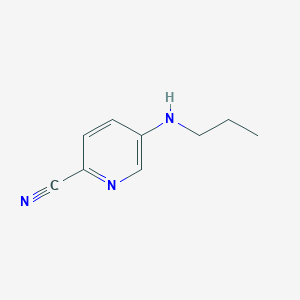
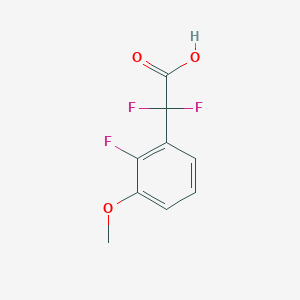
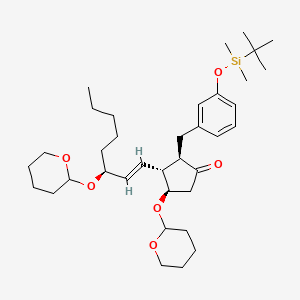
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)

![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)

![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
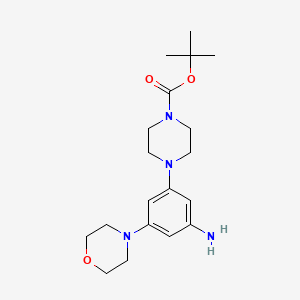
![tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride](/img/structure/B13077907.png)

![N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)
![4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol](/img/structure/B13077921.png)
